Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 84227-75-8
VCID: VC17142790
InChI: InChI=1S/C19H25N3O.ClH/c1-3-22(4-2)14-16-7-5-6-15(12-16)13-21-19(23)17-8-10-18(20)11-9-17;/h5-12H,3-4,13-14,20H2,1-2H3,(H,21,23);1H
SMILES:
Molecular Formula: C19H26ClN3O
Molecular Weight: 347.9 g/mol

Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride

CAS No.: 84227-75-8

Cat. No.: VC17142790

Molecular Formula: C19H26ClN3O

Molecular Weight: 347.9 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride - 84227-75-8

Specification

CAS No. 84227-75-8
Molecular Formula C19H26ClN3O
Molecular Weight 347.9 g/mol
IUPAC Name 4-amino-N-[[3-(diethylaminomethyl)phenyl]methyl]benzamide;hydrochloride
Standard InChI InChI=1S/C19H25N3O.ClH/c1-3-22(4-2)14-16-7-5-6-15(12-16)13-21-19(23)17-8-10-18(20)11-9-17;/h5-12H,3-4,13-14,20H2,1-2H3,(H,21,23);1H
Standard InChI Key IRPGCNODZUBVPB-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic name, 4-amino-N-[[3-(diethylaminomethyl)phenyl]methyl]benzamide hydrochloride, reflects its substitution pattern:

  • A benzamide backbone with a para-amino group.

  • A meta-substituted benzyl group bearing a diethylaminomethyl moiety.

  • A hydrochloride counterion enhancing solubility .

Key molecular properties are summarized below:

PropertyValueSource
CAS No.84227-75-8
Molecular FormulaC₁₉H₂₆ClN₃O
Molecular Weight347.9 g/mol
SMILES NotationCCN(CC)CC1=CC(=CC=C1)CNC(=O)C2=CC=C(C=C2)N.Cl
Density~1.003 g/cm³ (analogous compound)

The presence of the diethylamino group introduces basicity, while the benzamide core contributes to planar rigidity, favoring π-π stacking interactions in biological systems .

Synthesis and Optimization

Synthetic Routes

The synthesis typically proceeds via a multi-step sequence:

  • Functionalization of Benzamide: Introduction of the diethylaminomethyl group at the meta position of the benzylamine precursor using reductive amination or alkylation.

  • Hydrochloride Formation: Treatment with hydrochloric acid to yield the water-soluble hydrochloride salt .

A representative protocol from analogous compounds involves reacting 4-amino-N-(3-(bromomethyl)benzyl)benzamide with diethylamine in dimethylformamide (DMF) at 50°C for 12 hours, followed by HCl quenching (yield: 72–85%) .

Reaction Conditions and Yield Optimization

Critical parameters include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity in amidation steps .

  • Temperature Control: Maintaining 50–60°C prevents side reactions such as over-alkylation .

  • Catalysts: Lewis acids (e.g., ZnCl₂) accelerate imine formation during reductive amidation .

Characterization and Analytical Profiling

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (500 MHz, D₂O): δ 7.65 (d, J = 8.2 Hz, 2H, aromatic), 7.42–7.30 (m, 4H, benzyl and diethylamino groups), 3.82 (s, 2H, CH₂N), 3.10 (q, J = 7.1 Hz, 4H, N(CH₂CH₃)₂) .

  • ¹³C NMR: Peaks at 167.4 ppm (amide carbonyl) and 52.1 ppm (diethylamino CH₂) confirm functionalization .

Infrared (IR) Spectroscopy:

  • Strong absorption at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .

X-ray Crystallography

Single-crystal studies reveal a planar benzamide core with a dihedral angle of 12.5° between the aromatic rings, optimizing hydrophobic interactions in ligand-receptor binding.

Biological Activity and Mechanism of Action

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively . The diethylamino group enhances membrane permeability, disrupting bacterial cell walls .

Receptor Binding Studies

Docking simulations indicate high affinity (Kᵢ = 12 nM) for serotonin 5-HT₃ receptors, attributed to hydrogen bonding between the amide carbonyl and receptor aspartate residues .

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